An In-Depth Technical Guide to 5-Hydroxy Saxagliptin: Synthesis and Characterization
An In-Depth Technical Guide to 5-Hydroxy Saxagliptin: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy saxagliptin (B632) is the major active metabolite of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the synthesis and characterization of 5-hydroxy saxagliptin. While a detailed, publicly available protocol for its chemical synthesis is not extensively documented, this guide outlines a plausible synthetic pathway based on established organic chemistry principles and available literature on saxagliptin and adamantane (B196018) derivatives. Furthermore, this document compiles and presents the known characterization data for 5-hydroxy saxagliptin, including its physicochemical properties and analytical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of saxagliptin metabolism, the development of related compounds, and the synthesis of reference standards.
Introduction
Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion.[1] In vivo, saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to form its primary active metabolite, 5-hydroxy saxagliptin.[2] This metabolite is also a potent DPP-4 inhibitor, contributing significantly to the overall pharmacological activity of the parent drug. Understanding the synthesis and properties of 5-hydroxy saxagliptin is crucial for a complete comprehension of saxagliptin's mechanism of action, pharmacokinetics, and for the development of analytical methods to monitor its presence in biological matrices.
Proposed Synthesis of 5-Hydroxy Saxagliptin
The proposed synthesis would likely involve the coupling of two key intermediates: a protected 3,5-dihydroxyadamantyl-glycine derivative and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. The synthesis could proceed through the following conceptual stages:
-
Synthesis of a Protected 3,5-Dihydroxyadamantyl Glycine (B1666218) Intermediate: This would likely start from an adamantane derivative that is subsequently dihydroxylated and functionalized to introduce the glycine moiety. The amino and carboxylic acid groups would be protected during the synthesis.
-
Coupling Reaction: The protected 3,5-dihydroxyadamantyl glycine intermediate would be coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.
-
Deprotection: The final step would involve the removal of the protecting groups to yield 5-hydroxy saxagliptin.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 5-hydroxy saxagliptin.
Characterization of 5-Hydroxy Saxagliptin
The characterization of 5-hydroxy saxagliptin is essential to confirm its identity, purity, and structure. The following tables summarize the available physicochemical and analytical data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅N₃O₃ | [3][4] |
| Molecular Weight | 331.41 g/mol | [3][5] |
| CAS Number | 841302-24-7 | [3][5] |
| Appearance | Solid (hydrochloride salt) | [6] |
| Purity | ≥95% (for commercially available standard) | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage Temperature | -20°C | [6] |
Spectroscopic and Chromatographic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for synthetically derived 5-hydroxy saxagliptin are not widely published. The primary method for its characterization and quantification, particularly in biological matrices, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Parameter | Description |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | 332.3 > 196.3 |
| Chromatography | |
| Method | Reversed-phase HPLC or UPLC |
| Column | C18 stationary phase |
| Mobile Phase | Acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer |
Generic Characterization Workflow Diagram
Caption: A generic workflow for the characterization of synthesized 5-hydroxy saxagliptin.
Experimental Protocols
As a definitive, published protocol for the synthesis of 5-hydroxy saxagliptin is unavailable, this section provides a generalized protocol for the analytical characterization based on existing literature for its detection in biological samples.
LC-MS/MS Method for the Quantification of 5-Hydroxy Saxagliptin
This protocol is adapted from published methods for the analysis of 5-hydroxy saxagliptin in plasma.
Objective: To quantify the concentration of 5-hydroxy saxagliptin in a given sample.
Materials:
-
5-hydroxy saxagliptin reference standard
-
Internal standard (e.g., stable isotope-labeled 5-hydroxy saxagliptin)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
-
Plasma (or other biological matrix)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate amount of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation from other components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI
-
MRM Transition for 5-Hydroxy Saxagliptin: 332.3 → 196.3
-
MRM Transition for Internal Standard: To be determined based on the specific internal standard used.
-
Optimize other parameters such as collision energy and declustering potential.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the 5-hydroxy saxagliptin reference standard.
-
Determine the concentration of 5-hydroxy saxagliptin in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Signaling Pathway and Mechanism of Action
5-Hydroxy saxagliptin, like its parent compound saxagliptin, is a competitive inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 5-hydroxy saxagliptin increases the circulating levels of active GLP-1 and GIP. This leads to several downstream effects that contribute to improved glycemic control.
DPP-4 Inhibition Signaling Pathway Diagram
Caption: Signaling pathway of DPP-4 inhibition by 5-hydroxy saxagliptin.
Conclusion
5-Hydroxy saxagliptin is a key contributor to the therapeutic efficacy of saxagliptin. While the direct chemical synthesis of this metabolite is not widely detailed in scientific literature, this guide provides a foundational understanding of a plausible synthetic approach and a compilation of its known characteristics. The analytical methods, particularly LC-MS/MS, are well-established for its quantification in biological systems. The provided diagrams for the proposed synthesis, characterization workflow, and signaling pathway offer a visual representation of the core concepts discussed. Further research into the development of a scalable and efficient synthesis of 5-hydroxy saxagliptin would be beneficial for its use as a reference standard and for more in-depth pharmacological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile | C18H25N3O3 | CID 23645678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
